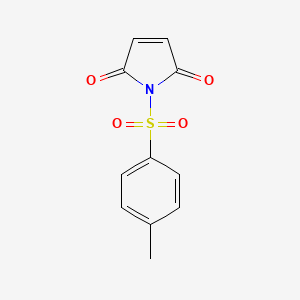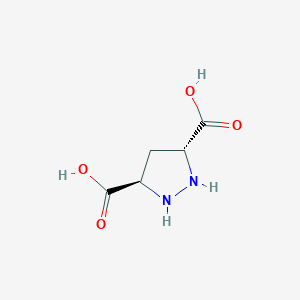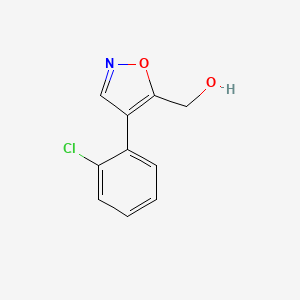
3(2H)-Benzofuranone, 2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Benzofuranone, 2,4-dimethyl- is an organic compound belonging to the benzofuranone family This compound is characterized by a benzofuranone core structure with two methyl groups attached at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 2,4-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4-dimethylphenol with phthalic anhydride in the presence of a Lewis acid catalyst can yield the desired benzofuranone compound .
Industrial Production Methods
Industrial production of 3(2H)-Benzofuranone, 2,4-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Benzofuranone, 2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzofuranone to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuranone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuranones .
Applications De Recherche Scientifique
3(2H)-Benzofuranone, 2,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3(2H)-Benzofuranone, 2,4-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylbenzene:
2,4-Dimethylphenol: This compound has a similar substitution pattern on a phenol ring but does not contain the benzofuranone structure.
Uniqueness
3(2H)-Benzofuranone, 2,4-dimethyl- is unique due to its benzofuranone core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
54365-76-3 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2,4-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-6-4-3-5-8-9(6)10(11)7(2)12-8/h3-5,7H,1-2H3 |
Clé InChI |
HOXIEXGDDVCSGI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)C2=C(C=CC=C2O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)


![(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B12871010.png)

![6-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871037.png)
![Benzo[d]oxazole-2,7-dicarbonitrile](/img/structure/B12871038.png)


![1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide](/img/structure/B12871058.png)
